molecular formula C11H12N4O3S B274497 2-[(4-methylphenyl)sulfonyl]-N-(1H-1,2,4-triazol-3-yl)acetamide

2-[(4-methylphenyl)sulfonyl]-N-(1H-1,2,4-triazol-3-yl)acetamide

Cat. No. B274497
M. Wt: 280.31 g/mol
InChI Key: MCKRBJGUCZTMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylphenyl)sulfonyl]-N-(1H-1,2,4-triazol-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white to off-white powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-N-(1H-1,2,4-triazol-3-yl)acetamide is not fully understood. However, it is believed to exert its biological activity by inhibiting certain enzymes or proteins. For example, it has been shown to inhibit carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. It has also been shown to inhibit cholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In medicinal chemistry, it has been shown to exhibit antifungal, antibacterial, and antitumor activities. In agriculture, it has been shown to have selective herbicidal and insecticidal activities. In material science, it has been shown to act as a corrosion inhibitor for metals.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-methylphenyl)sulfonyl]-N-(1H-1,2,4-triazol-3-yl)acetamide in lab experiments include its high purity, stability, and ease of synthesis. However, its potential toxicity and limited solubility in water may pose limitations in certain applications.

Future Directions

There are several future directions for the study of 2-[(4-methylphenyl)sulfonyl]-N-(1H-1,2,4-triazol-3-yl)acetamide. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and optimize its potency and selectivity. In agriculture, more research is needed to determine its efficacy and safety as a herbicide and insecticide. In material science, further studies are needed to explore its potential as a corrosion inhibitor for other metals and in different environments. Overall, the potential applications of this chemical compound make it a promising area for future research.

Synthesis Methods

The synthesis of 2-[(4-methylphenyl)sulfonyl]-N-(1H-1,2,4-triazol-3-yl)acetamide involves the reaction of 4-methylbenzenesulfonyl chloride with 1H-1,2,4-triazole-3-amine in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final product. This method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

2-[(4-methylphenyl)sulfonyl]-N-(1H-1,2,4-triazol-3-yl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been shown to exhibit antifungal, antibacterial, and antitumor activities. It has also been investigated for its potential to inhibit certain enzymes such as carbonic anhydrase and cholinesterase.
In agriculture, this chemical compound has been explored as a potential herbicide and insecticide. It has been shown to have selective herbicidal activity against certain weed species and insecticidal activity against pests such as aphids and spider mites.
In material science, this compound has been studied for its potential to act as a corrosion inhibitor for metals such as copper and aluminum.

properties

Molecular Formula

C11H12N4O3S

Molecular Weight

280.31 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C11H12N4O3S/c1-8-2-4-9(5-3-8)19(17,18)6-10(16)14-11-12-7-13-15-11/h2-5,7H,6H2,1H3,(H2,12,13,14,15,16)

InChI Key

MCKRBJGUCZTMNJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=NN2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=NN2

Origin of Product

United States

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